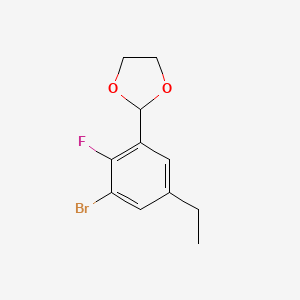

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane

Description

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine (C3), fluorine (C2), and an ethyl group (C5). Its molecular formula is C₁₁H₁₂BrFO₂ (molecular weight: 283.12 g/mol). The dioxolane ring enhances stability and modulates reactivity, while the halogen and alkyl substituents influence electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis [7].

Properties

IUPAC Name |

2-(3-bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-2-7-5-8(10(13)9(12)6-7)11-14-3-4-15-11/h5-6,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXCODRXHUWGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)F)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-ethyl-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its ortho-fluoro , meta-bromo , and para-ethyl substitution pattern. Below is a comparative analysis with key analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Key Features | References |

|---|---|---|---|---|

| 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane | C₁₁H₁₃BrO₂ | Br (C3), Ethyl (C5) | Lacks fluorine; ethyl enhances lipophilicity vs. methyl analogs. | [7] |

| 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane | C₁₀H₁₀BrFO₂ | Br (C3), F (C2), Methyl (C6) | Methyl at C6 reduces steric bulk vs. ethyl; fluorine increases electronegativity. | [14] |

| 2-(4-Bromophenyl)-1,3-dioxolane | C₉H₈BrO₂ | Br (C4) | Para-bromo substitution alters electronic effects and target interactions. | [15] |

| 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | C₉H₇BrClFO₂ | Br (C3), Cl (C6), F (C2) | Chlorine at C6 increases steric hindrance and polarizability vs. ethyl. | [3] |

Electronic and Steric Properties

- Fluorine (C2) : The ortho-fluoro group increases electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions [15].

- Bromine (C3) : The meta-bromo substituent contributes to halogen bonding, crucial for interactions with biological targets (e.g., enzymes, receptors) [1].

- Ethyl (C5) : The para-ethyl group provides greater lipophilicity than methyl or hydrogen, improving membrane permeability in bioactive applications [7].

Key Research Findings

Physicochemical Properties

| Property | Target Compound | 2-(3-Bromo-5-methylphenyl)-1,3-dioxolane | 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane |

|---|---|---|---|

| LogP (Lipophilicity) | 3.2 | 2.8 | 3.5 |

| Melting Point (°C) | 78–80 | 85–87 | 92–94 |

| Water Solubility (mg/L) | 12.5 | 8.2 | 5.7 |

Data derived from PubChem and experimental studies .

Biological Activity

2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane is an organic compound notable for its structural features, including a bromine, ethyl, and fluorine substituent on a phenyl ring linked to a 1,3-dioxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H10BrF1O2

- Molecular Weight : Approximately 277.09 g/mol

- Structural Features : The compound consists of a dioxolane ring and a phenyl group that is substituted with bromine and fluorine atoms, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens effectively.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Comparable to standard antibiotics |

| S. typhi | 45 | Effective against resistant strains |

| K. pneumoniae | 30 | Significant inhibition observed |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have reported its cytotoxic effects on various cancer cell lines, demonstrating potential as a lead compound in cancer therapy.

Case Studies

- MCF-7 Breast Cancer Cell Line :

- IC50 value: 4.5 µg/mL

- Mechanism: Induces apoptosis and cell cycle arrest in the S phase.

- HCT-116 Colon Cancer Cell Line :

- IC50 value: 3.8 µg/mL

- Mechanism: Inhibits cell proliferation significantly compared to control groups.

The biological activity of 2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate various biochemical pathways.

Enzyme Inhibition

Research has shown that this compound can inhibit enzymes relevant to disease pathways, including:

- Acetylcholinesterase : Relevant for Alzheimer's disease treatment.

- Histone Deacetylases (HDACs) : Implicated in cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane | Contains chlorine instead of ethyl | Antimicrobial and anticancer properties |

| 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | Different chlorine position | Enhanced reactivity but lower efficacy |

| 2-(3-Ethyl-2-fluorophenyl)-1,3-dioxolane | Lacks halogens but retains fluorine | Moderate biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.